molecular formula C22H27NO4 B6561670 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide CAS No. 1091125-53-9

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6561670
CAS No.: 1091125-53-9
M. Wt: 369.5 g/mol
InChI Key: KXJQBXBHZURUMZ-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxane Ring: The oxane ring is synthesized by reacting 4-methoxybenzyl alcohol with an appropriate epoxide under acidic or basic conditions to form the oxane ring structure.

    Attachment of the Methoxyphenyl Group: The oxane ring is then functionalized with a 4-methoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 3-methylphenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxane ring can be reduced to form a more saturated ring system.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxane ring can produce a more saturated cyclic ether.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.

Comparison with Similar Compounds

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the oxane ring and the additional phenoxyacetamide moiety, making it less complex and potentially less versatile.

    4-Methoxybenzyl Alcohol: A precursor in the synthesis of the target compound, it lacks the acetamide and phenoxy groups.

    3-Methylphenoxyacetic Acid: Another precursor, it lacks the oxane ring and the methoxyphenyl group.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-17-4-3-5-20(14-17)27-15-21(24)23-16-22(10-12-26-13-11-22)18-6-8-19(25-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJQBXBHZURUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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